![molecular formula C11H19NO3 B1321219 Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate CAS No. 748805-96-1](/img/structure/B1321219.png)
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
Overview
Description
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It is also known by other names such as 6-Methylene-[1,4]oxazepane-4-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The InChI code for Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3
. The Canonical SMILES is CC(C)(C)OC(=O)N1CCOCC(=C)C1
. Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is 213.27 g/mol . It has a XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 38.8 Ų .Scientific Research Applications
Antibacterial Activity
This compound has been screened for its antibacterial activities against both Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Organic Synthesis
It is used in organic synthesis processes, including acetonization, Boc protection, and N-methoxy-N-methyl amidation .
Material Science
Scientists with expertise in material science utilize this compound for various research applications .
Biodegradability Testing
The compound has been involved in simulation tests to assess the primary and ultimate biodegradability of chemicals discharged to wastewater .
properties
IUPAC Name |
tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNJPHHZWSDWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(=C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610420 | |
Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate | |
CAS RN |
748805-96-1 | |
Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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